

# Application Notes: Analytical Characterization of 4-Methyl-5-nitropicolinaldehyde

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Compound of Interest

Compound Name: 4-Methyl-5-nitropicolinaldehyde

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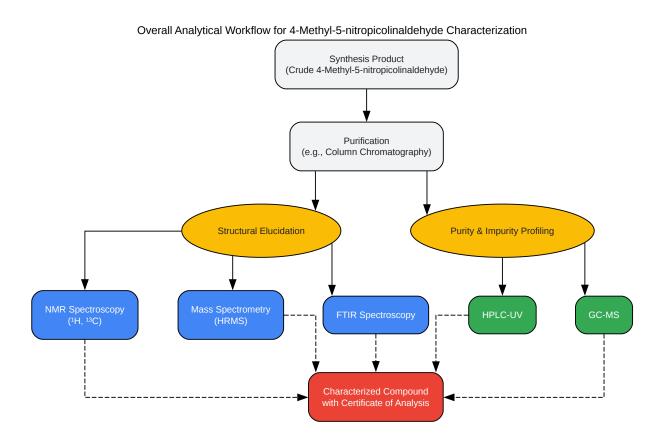
#### Introduction

**4-Methyl-5-nitropicolinaldehyde** is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As a novel compound, establishing robust analytical methods for its characterization is crucial for quality control, stability studies, and regulatory submissions. These application notes provide detailed protocols for the structural elucidation and purity assessment of **4-Methyl-5-nitropicolinaldehyde** using a suite of standard analytical techniques. The methodologies described are based on established principles for the analysis of nitroaromatic compounds and substituted pyridines.

## **Overall Analytical Workflow**

The comprehensive characterization of **4-Methyl-5-nitropicolinaldehyde** involves a multi-step analytical workflow. This process ensures the confirmation of the chemical structure, assessment of purity, and identification of any potential impurities.





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Caption: Overall analytical workflow for the characterization of **4-Methyl-5-nitropicolinaldehyde**.

# **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

HPLC with UV detection is a primary method for determining the purity of **4-Methyl-5-nitropicolinaldehyde** and quantifying impurities. A reversed-phase method is proposed, leveraging the compound's aromatic and polar functional groups.



### **Experimental Protocol**

- Sample Preparation:
  - Accurately weigh approximately 10 mg of 4-Methyl-5-nitropicolinaldehyde.
  - Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
  - Further dilute with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
- Instrumentation and Conditions:
  - HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
  - $\circ$  Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
  - Flow Rate: 1.0 mL/min.[1]
  - Column Temperature: 30°C.[1]
  - Injection Volume: 10 μL.
  - UV Detection: 254 nm, selected based on the common absorbance wavelength for nitroaromatic compounds.[2]
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity of 4-Methyl-5-nitropicolinaldehyde as a percentage of the total peak area.
  - Identify and quantify any impurities relative to the main peak.

## **Expected Quantitative Data**



Parameter	Expected Value
Retention Time (t R )	~ 4.5 min
Purity (by area %)	> 98%
Limit of Detection (LOD)	~ 0.5 ng/mL
Limit of Quantification (LOQ)	~ 1.5 ng/mL

# Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is employed to identify and quantify volatile or semi-volatile impurities that may be present from the synthesis process.

### **Experimental Protocol**

- Sample Preparation:
  - Prepare a 1 mg/mL solution of **4-Methyl-5-nitropicolinaldehyde** in dichloromethane.
  - Ensure the sample is completely dissolved.
- Instrumentation and Conditions:
  - GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
  - Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column.
  - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  - Inlet Temperature: 250°C.
  - Oven Temperature Program:
    - Initial temperature: 70°C, hold for 2 minutes.



■ Ramp: 10°C/min to 280°C.

■ Hold: 5 minutes at 280°C.

• MS Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Mass Range: m/z 40-450.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

- Identify the main peak corresponding to **4-Methyl-5-nitropicolinaldehyde**.
- Search the NIST library for mass spectra of any additional peaks to identify potential impurities.

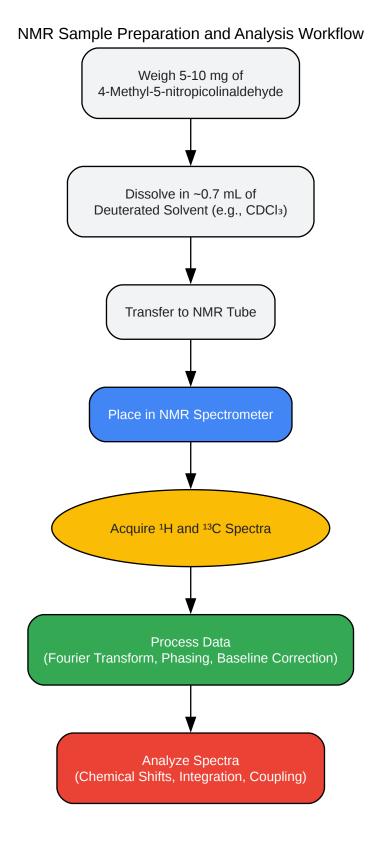
**Expected Quantitative Data** 

Parameter	Expected Value	
Retention Time (t R )	~ 12-15 min	
Molecular Ion (M+)	m/z = 166	
Key Fragmentation Ions	To be determined experimentally	

# **Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation**

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of **4-Methyl-5-nitropicolinaldehyde**. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are essential.





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Caption: Workflow for NMR sample preparation and analysis.



### **Experimental Protocol**

- Sample Preparation:
  - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation and Conditions:
  - Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
  - ∘ ¹H NMR:
    - Pulse Program: zg30
    - Number of Scans: 16
    - Relaxation Delay: 1.0 s
  - o 13C NMR:
    - Pulse Program: zgpg30
    - Number of Scans: 1024
    - Relaxation Delay: 2.0 s
- Data Analysis:
  - Process spectra using appropriate software (e.g., MestReNova, TopSpin).
  - Reference the spectra to the residual solvent peak (CDCl<sub>3</sub>:  $\delta$  H = 7.26 ppm,  $\delta$  C = 77.16 ppm).
  - Assign all proton and carbon signals to the molecular structure.

## Expected <sup>1</sup>H and <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

<sup>1</sup>H NMR



Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Aldehyde-H	10.1 - 10.3	s	1H
Pyridine-H (C6)	8.8 - 9.0	S	1H
Pyridine-H (C3)	8.2 - 8.4	s	1H

| Methyl-H (C4-CH<sub>3</sub>) | 2.5 - 2.7 | s | 3H |

#### <sup>13</sup>C NMR

Assignment	Expected Chemical Shift (δ, ppm)	
Aldehyde (C=O)	190 - 193	
Pyridine C-2	152 - 155	
Pyridine C-6	150 - 153	
Pyridine C-5 (C-NO <sub>2</sub> )	145 - 148	
Pyridine C-3	135 - 138	
Pyridine C-4 (C-CH <sub>3</sub> )	133 - 136	

| Methyl (CH<sub>3</sub>) | 18 - 22 |

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, confirming its chemical identity.

## **Experimental Protocol**

- Sample Preparation:
  - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.



· Instrumentation and Conditions:

• Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.

Scan Range: 4000 - 400 cm<sup>-1</sup>.

Resolution: 4 cm<sup>-1</sup>.

• Number of Scans: 16.

Data Analysis:

 Identify characteristic absorption bands for the aldehyde, nitro, and aromatic functional groups.

**Expected FTIR Data** 

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
C-H stretch (aldehyde)	2820 - 2850, 2720 - 2750	Characteristic doublet
C=O stretch (aldehyde)	1690 - 1715	Strong absorption
N-O asymmetric stretch	1550 - 1475	Strong absorption.[3][4]
N-O symmetric stretch	1360 - 1290	Strong absorption.[3][4]
C=C, C=N stretch (aromatic)	1600 - 1450	Multiple bands
C-H bend (aromatic)	900 - 690	Dependent on substitution

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